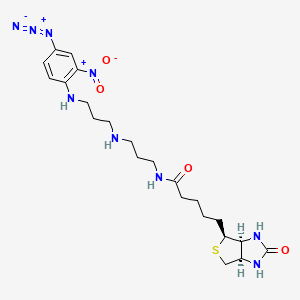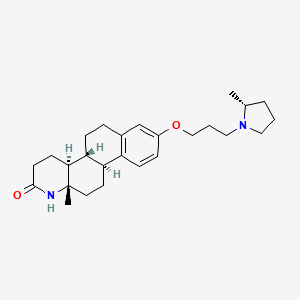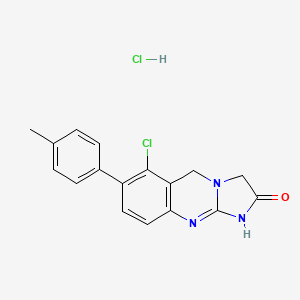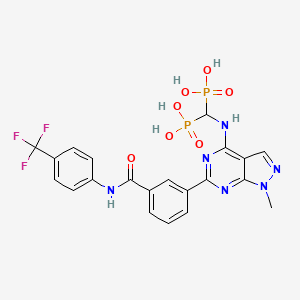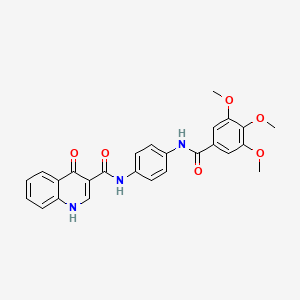
Tnks-2-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Tnks-2-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods: : Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring consistency and purity of the final product. This would include optimizing reaction conditions, using high-quality reagents, and employing purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: : Tnks-2-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pH levels, and solvent systems .
Major Products Formed: : The major products formed from these reactions depend on the specific reaction pathway.
Scientific Research Applications
Chemistry: : In chemistry, Tnks-2-IN-2 is used to study the inhibition of tankyrase 2 and its effects on various biochemical pathways .
Biology: : In biological research, this compound is used to investigate the role of tankyrase 2 in cellular processes, such as cell cycle regulation and apoptosis .
Medicine: : In medical research, this compound is explored for its potential therapeutic applications in treating cancers, particularly those where tankyrase 2 plays a critical role .
Industry: : In the pharmaceutical industry, this compound is used in drug discovery and development, particularly for designing new anti-cancer therapies .
Mechanism of Action
Tnks-2-IN-2 exerts its effects by selectively inhibiting tankyrase 2, an enzyme involved in the poly-ADP-ribosylation of target proteins . This inhibition disrupts the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival . By inhibiting tankyrase 2, this compound can induce apoptosis and reduce tumor growth .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to Tnks-2-IN-2 include XAV-939, PRI-724, and G007-LK . These compounds also inhibit tankyrase enzymes and have shown potential in cancer research .
Uniqueness: : this compound is unique due to its high selectivity for tankyrase 2 and its potent anti-tumor activity . This makes it a valuable tool for studying the specific role of tankyrase 2 in cancer and other diseases .
Properties
Molecular Formula |
C26H23N3O6 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
4-oxo-N-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C26H23N3O6/c1-33-21-12-15(13-22(34-2)24(21)35-3)25(31)28-16-8-10-17(11-9-16)29-26(32)19-14-27-20-7-5-4-6-18(20)23(19)30/h4-14H,1-3H3,(H,27,30)(H,28,31)(H,29,32) |
InChI Key |
QTUNARPUEKECCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CNC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



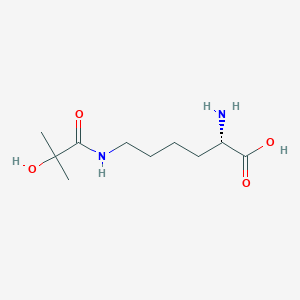

![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)
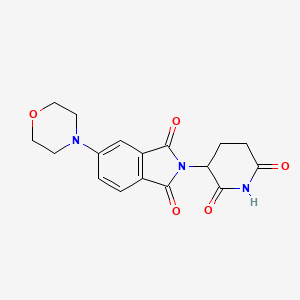


![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)
